trans-Cinnamyl methyl 2-tosylmalonate
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Overview
Description
Trans-cinnamyl methyl 2-tosylmalonate is a tosylmalonate ester in which the esterifying groups are methyl and trans-cinnamyl. It is a tosylmalonate ester, a sulfone and a methyl ester.
Scientific Research Applications
Anticancer Potential
Studies have demonstrated the potential anticancer properties of cinnamyl-containing compounds. For instance, trans-cinnamaldehyde and its derivatives exhibit a concentration-dependent cytotoxicity against human melanoma cell lines. The mechanism involves the alkylation of nucleophilic residues in cancer cells, suggesting their use as anticancer agents (Muhammad & Kerr, 2014). Furthermore, derivatives like Methyl 2-Cinnamamido-3-Hydroxy Propanoate have shown inhibitory activity against P388 leukemia cells, providing a base for developing new anticancer agents (Ernawati et al., 2014).
Biotechnological Applications
Cinnamyl-containing compounds also have significant biotechnological applications. Their potential in metabolic engineering has been explored to produce valuable aromatic compounds like trans-cinnamic acid and hydrocinnamyl alcohol, used in the flavor, fragrance, and cosmetic industry. Such studies highlight the feasibility of using genetically modified microorganisms for the biosynthesis of these compounds, offering an environmentally friendly alternative to traditional chemical synthesis methods (Gottardi et al., 2017).
Agricultural Applications
In agriculture, the insecticidal and fumigant activities of Cinnamomum cassia bark-derived materials, which contain cinnamyl alcohol and related compounds, have been evaluated against various pests. These natural compounds exhibit strong insecticidal activities, suggesting their potential as eco-friendly pest control agents (Park et al., 2000).
Flavor and Fragrance Industry
Cinnamyl acetate, synthesized via the enzymatic transesterification of cinnamyl alcohol, is extensively used in the flavor and fragrance industry due to its sweet, balsamic, and floral odor. This synthesis method highlights the role of cinnamyl derivatives in producing ingredients for food, pharmaceuticals, and cosmetics, emphasizing their importance in creating natural and appealing scents and tastes (Yadav & Devendran, 2012).
Properties
Molecular Formula |
C20H20O6S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-O-methyl 3-O-[(E)-3-phenylprop-2-enyl] 2-(4-methylphenyl)sulfonylpropanedioate |
InChI |
InChI=1S/C20H20O6S/c1-15-10-12-17(13-11-15)27(23,24)18(19(21)25-2)20(22)26-14-6-9-16-7-4-3-5-8-16/h3-13,18H,14H2,1-2H3/b9-6+ |
InChI Key |
IOZRSGUDLCETGJ-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)OC)C(=O)OC/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)OC)C(=O)OCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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